molecular formula C19H25BrOSi B8149371 (3-Bromopropoxy)(tert-butyl)diphenylsilane

(3-Bromopropoxy)(tert-butyl)diphenylsilane

Cat. No.: B8149371
M. Wt: 377.4 g/mol
InChI Key: XEJWSBVHJKWEKC-UHFFFAOYSA-N
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Description

Contextual Significance of Silyl (B83357) Ethers as Protecting Groups and Reagents in Advanced Organic Synthesis

In the intricate art of multi-step organic synthesis, the temporary masking of reactive functional groups is a fundamental strategy. ingentaconnect.com Silyl ethers are among the most frequently employed protecting groups for alcohols due to their ease of installation, stability across a wide range of reaction conditions, and selective removal. gelest.comingentaconnect.com The general structure, R₃Si-O-R', allows for fine-tuning of stability by altering the substituents (R) on the silicon atom. organic-chemistry.org

Common silyl ethers like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) are staples in the synthesis of complex natural products. ingentaconnect.comorganic-chemistry.org The TBDPS group, in particular, is known for its substantial steric bulk and greater stability towards acidic conditions compared to the TBDMS group. organic-chemistry.org Silyl ethers are typically formed by reacting an alcohol with a silyl chloride (e.g., tert-butyl(chloro)diphenylsilane) in the presence of a mild base. organic-chemistry.org Their cleavage is most often accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluorine bond. gelest.comorganic-chemistry.org This specific reactivity allows for deprotection without affecting other sensitive parts of a molecule. cdnsciencepub.com

Structural Features and Bifunctional Reactivity Profile of (3-Bromopropoxy)(tert-butyl)diphenylsilane

This compound is a prime example of a bifunctional organosilicon reagent, designed to perform multiple roles in a synthetic sequence. smolecule.com Its structure is characterized by two key components: the sterically hindered tert-butyldiphenylsilyl (TBDPS) ether and a three-carbon chain terminating in a bromine atom. uni.lusmolecule.com

PropertyDataSource
Molecular Formula C₁₉H₂₅BrOSi uni.lunih.gov
Compound Name 3-bromopropoxy-tert-butyl-diphenylsilane uni.lu
InChIKey XEJWSBVHJKWEKC-UHFFFAOYSA-N uni.lu
Monoisotopic Mass 376.0858 Da uni.lu

This unique architecture confers a dual-reactivity profile. The TBDPS ether moiety serves as a robust protecting group for a primary alcohol (3-bromo-1-propanol). This protection is crucial for reactions where the hydroxyl group would otherwise interfere. The second functional site, the terminal alkyl bromide, acts as an electrophilic center. It is a versatile handle for introducing the protected three-carbon unit into a molecule via nucleophilic substitution reactions. smolecule.comsigmaaldrich.com This makes the compound a valuable building block for constructing more complex molecular frameworks. For instance, its dimethyl analog, (3-Bromopropoxy)-tert-butyldimethylsilane, is utilized as an alkylating agent to synthesize various complex organic molecules by reacting with nucleophiles. sigmaaldrich.comsigmaaldrich.com The diphenyl derivative is expected to participate in similar transformations, with the added stability of the TBDPS group.

Overview of Research Trajectories for Novel Organosilicon Compounds

The field of organosilicon chemistry continues to evolve, with research extending beyond their use as simple protecting groups. nih.gov Current investigations focus on the development of novel organosilicon compounds as key components in materials science, catalysis, and medicinal chemistry. nih.govsmolecule.com Researchers are designing innovative bifunctional and multifunctional linkers for applications such as creating acid-sensitive biomaterials that can degrade under specific physiological conditions. rsc.orgacs.orgnih.gov There is also significant interest in developing new silicon-based catalysts and reagents that offer environmentally benign alternatives to traditional heavy-metal-based systems. nih.gov The synthesis of unique alkenyl-functionalized organosilicon derivatives and their subsequent catalytic transformations represent a highly active area of research, aiming to create tailored molecules for specific, high-value applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropoxy-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrOSi/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJWSBVHJKWEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 3 Bromopropoxy Tert Butyl Diphenylsilane

Strategic Considerations for the Construction of the tert-Butyl(diphenyl)silyl Moiety

The formation of the silicon-oxygen bond is the cornerstone of synthesizing (3-Bromopropoxy)(tert-butyl)diphenylsilane. The bulky tert-butyl and diphenyl groups on the silicon atom present unique challenges and opportunities in terms of reaction kinetics and selectivity.

Reaction Pathways for Silicon-Oxygen Bond Formation

The most prevalent method for forming the tert-butyldiphenylsilyl (TBDPS) ether is the reaction of an alcohol with a silyl (B83357) halide, typically tert-butyldiphenylsilyl chloride (TBDPSCl). This reaction is generally facilitated by a base to neutralize the resulting hydrochloric acid.

A widely adopted and reliable method is the Corey protocol, which employs imidazole as a base in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org Imidazole is believed to act not just as a base but also as a catalyst in this transformation. The reaction proceeds through the formation of a highly reactive silyl-imidazolium intermediate, which is then readily attacked by the alcohol nucleophile.

Alternative bases and catalysts have been explored to optimize the silylation of various alcohols. For instance, hindered bases such as 2,6-lutidine or pyridine can be used, often in conjunction with a catalyst like 4-(dimethylamino)pyridine (DMAP). wikipedia.org For particularly hindered alcohols that react sluggishly with TBDPSCl, the more reactive tert-butyldiphenylsilyl trifluoromethanesulfonate (TBDPSOTf) is a powerful alternative, typically used with a non-nucleophilic hindered base like 2,6-lutidine in an inert solvent such as dichloromethane.

Another approach involves the dehydrogenative silylation of alcohols using hydrosilanes. This method is catalyzed by various transition metal complexes and offers the advantage of producing hydrogen gas as the only byproduct, aligning with green chemistry principles.

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yields and selectivity in the formation of the TBDPS ether of 3-bromopropan-1-ol necessitates careful optimization of several reaction parameters.

Solvent Selection: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF are often preferred as they can accelerate the reaction. However, for purification purposes, less polar solvents such as dichloromethane may be advantageous, albeit potentially leading to slower reaction times. wikipedia.org

Base and Catalyst: The selection of the base and, if applicable, a catalyst is critical. Imidazole is highly effective for primary alcohols. For more sterically demanding silylations or sensitive substrates, other catalytic systems have been developed. For example, a commercially available proazaphosphatrane has been shown to be an efficient and mild catalyst for the silylation of a wide range of alcohols with TBDPSCl. The use of iodine in the presence of N-methylimidazole has also been reported to significantly accelerate the silylation of primary, secondary, and tertiary alcohols.

Stoichiometry and Temperature: The stoichiometry of the reagents should be carefully controlled to avoid side reactions. Typically, a slight excess of the silylating agent and the base is used. The reaction temperature is another crucial factor. While many silylations proceed efficiently at room temperature, gentle heating may be required for less reactive substrates. However, elevated temperatures can also lead to the formation of byproducts.

Interactive Data Table: Comparison of Silylation Conditions for Alcohols

Silylating AgentBase/CatalystSolventTemperatureSubstrate ScopeReference
TBDPSClImidazoleDMFRoom TempPrimary & Secondary Alcohols wikipedia.org
TBDPSCl2,6-Lutidine/DMAPCH2Cl2Room TempPrimary & Secondary Alcohols wikipedia.org
TBDPSOTf2,6-LutidineCH2Cl20 °C to Room TempHindered Alcohols
HydrosilanesTransition Metal CatalystVariousVariousVarious Alcohols

Installation of the Bromopropyl Chain and Its Precursors

Approaches to 3-Bromopropan-1-ol Synthesis and Functionalization

3-Bromopropan-1-ol is a readily available starting material. For instances where it needs to be synthesized, several methods can be employed. A common laboratory preparation involves the ring-opening of trimethylene oxide (oxetane) with hydrogen bromide. Another route is the selective monobromination of 1,3-propanediol. This can be achieved using various brominating agents, and conditions can be optimized to minimize the formation of the dibrominated byproduct.

Once obtained, the primary hydroxyl group of 3-bromopropan-1-ol is the site for the subsequent silylation reaction. The reactivity of this primary alcohol is generally high, facilitating the formation of the desired silyl ether.

Coupling Reactions Between Silicon Precursors and Bromoalkoxy Intermediates

The core reaction in the synthesis of this compound is the coupling of a suitable silicon precursor with 3-bromopropan-1-ol. The most direct and widely used method is the silylation of the alcohol as described in section 2.1.1.

A typical experimental procedure for the synthesis of this compound would involve the following steps:

Reaction Setup: 3-Bromopropan-1-ol is dissolved in an anhydrous polar aprotic solvent, such as DMF, under an inert atmosphere (e.g., argon or nitrogen).

Addition of Base: A suitable base, most commonly imidazole, is added to the solution.

Addition of Silylating Agent: tert-Butyldiphenylsilyl chloride (TBDPSCl) is added dropwise to the reaction mixture.

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to determine the consumption of the starting alcohol.

Workup and Purification: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

The steric hindrance of the TBDPS group generally ensures high selectivity for the primary hydroxyl group of 3-bromopropan-1-ol.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

Atom Economy: The choice of reaction pathway can significantly impact the atom economy. Dehydrogenative silylation, which produces only hydrogen gas as a byproduct, offers a significant advantage over methods that use silyl chlorides and generate stoichiometric amounts of salt waste.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. Employing catalysts in the silylation reaction, such as the proazaphosphatrane or iodine/N-methylimidazole systems, reduces the need for stoichiometric reagents and can lead to milder reaction conditions. The development of reusable and non-toxic catalysts is an active area of research.

Solvent Choice: The selection of environmentally benign solvents is crucial. While DMF is a common solvent for silylation, its toxicity profile has led to a search for greener alternatives. Exploring the use of solvents derived from renewable feedstocks or even solvent-free conditions can significantly improve the environmental footprint of the synthesis.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. Microwave-assisted synthesis is one technique that can sometimes accelerate reactions and improve energy efficiency.

Renewable Feedstocks: While the core starting materials for this compound are not typically derived from renewable sources, the broader application of green chemistry principles encourages the exploration of bio-based alternatives for solvents and reagents where possible. The development of synthetic routes for poly(silyl ether)s from renewable resources highlights the potential for more sustainable silicon-based materials. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally responsible.

Solvent Selection and Recovery Strategies

The synthesis of this compound, a silyl ether, typically proceeds via a Williamson ether synthesis-type reaction. This involves the reaction of a deprotonated alcohol with an organohalide. The choice of solvent is critical as it can significantly influence reaction rate and selectivity. Protic and apolar solvents tend to slow down the reaction by reducing the availability of the nucleophile. Therefore, polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) are commonly used to facilitate this SN2 reaction. wikipedia.org Another common and rapid method is the Corey protocol, which employs a silyl chloride and imidazole in DMF at high concentrations. wikipedia.org While DMF often leads to faster reactions, purification can be simplified by using dichloromethane, although the reaction is somewhat slower. wikipedia.org

In industrial applications, particularly in the pharmaceutical sector where solvent waste is a significant concern, solvent selection is intrinsically linked to recovery and recycling strategies. acsgcipr.orgdec.groupalaquainc.com Solvents can constitute 60-70% of the waste stream in pharmaceutical manufacturing, making their recovery environmentally and economically crucial. acsgcipr.org Technologies such as distillation, membrane separation, and adsorption are employed for solvent recovery. solventwasher.com

For a compound like this compound, which is a high-boiling liquid, distillation is a primary method for both product purification and solvent recovery. sigmaaldrich.com The significant difference in boiling points between the product and common reaction solvents allows for efficient separation. For instance, after the synthesis of a similar compound, (3-bromopropoxy)(tert-butyl)dimethylsilane, the reaction mixture is often diluted with water and extracted with a solvent like ethyl acetate. The organic layer is then concentrated, and the crude product is purified. google.com This process allows for the initial recovery of the extraction solvent through evaporation.

Advanced solvent recovery systems, such as multi-effect distillation and mechanical vapor recompression (MVR), are utilized to enhance energy efficiency in large-scale operations. rcmt.com These systems are designed to handle various solvent streams, including those from reactors, centrifuges, and dryers. dec.group

Interactive Data Table: Solvent Properties and Recovery Methods

SolventTypeBoiling Point (°C)Common Recovery MethodNotes
N,N-Dimethylformamide (DMF)Polar Aprotic153DistillationOften used in silyl ether synthesis for rapid reactions. wikipedia.org
AcetonitrilePolar Aprotic82DistillationA common solvent for Williamson ether synthesis. wikipedia.orgaiche.org
Dichloromethane (DCM)Apolar40DistillationSimplifies purification but results in a slower reaction compared to DMF. wikipedia.org
Tetrahydrofuran (THF)Polar Aprotic66DistillationUsed with bases like NaH for Williamson ether synthesis. masterorganicchemistry.com
Ethyl AcetatePolar Aprotic77DistillationCommonly used as an extraction solvent. google.com

Atom Economy and Reaction Efficiency Analysis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.org The synthesis of this compound can be analyzed to understand its atom economy.

The typical synthesis involves the reaction of tert-butyldiphenylsilyl chloride with 3-bromo-1-propanol in the presence of a base, such as imidazole.

Reaction: tert-Butyldiphenylsilyl chloride + 3-Bromo-1-propanol + Imidazole → this compound + Imidazole hydrochloride

To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze the atom economy of this reaction:

Reactant/ProductChemical FormulaMolecular Weight ( g/mol )
tert-Butyldiphenylsilyl chlorideC₁₆H₁₉ClSi274.86
3-Bromo-1-propanolC₃H₇BrO138.99
ImidazoleC₃H₄N₂68.08
This compound C₂₅H₂₉BrOSi 453.48
Imidazole hydrochlorideC₃H₅ClN₂104.54

Calculation: Sum of Molecular Weights of Reactants = 274.86 + 138.99 + 68.08 = 481.93 g/mol Molecular Weight of Desired Product = 453.48 g/mol

% Atom Economy = (453.48 / 481.93) x 100 ≈ 94.1%

Reaction efficiency is also evaluated by the chemical yield. While a high atom economy is desirable, a low yield would still result in significant waste. For substitution reactions like this, yields are often high, but side reactions can occur. wikipedia.org For example, elimination reactions can compete with the desired substitution, particularly with secondary and tertiary alkyl halides. wikipedia.org In the synthesis of this compound, a primary alcohol and a primary bromide are used, which favors the SN2 pathway and minimizes elimination side products.

Advanced Purification and Isolation Methodologies for the Target Compound

Chromatographic Separation Techniques

Chromatographic techniques are essential for the purification of this compound, particularly to remove unreacted starting materials and byproducts. smolecule.com Flash column chromatography is a commonly employed method for this purpose. rochester.edu

Key aspects of chromatographic purification include:

Stationary Phase: Silica gel (40-63 µm particle size) is the most common stationary phase for flash chromatography due to its high surface area and efficiency. orgsyn.org

Mobile Phase (Eluent): The choice of solvent system is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). google.comrochester.edu The optimal solvent ratio is typically determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the target compound. orgsyn.org For the purification of a similar compound, a gradient of 3-100% ethyl acetate in petroleum ether was used. google.com

Gradient Elution: For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be used to improve resolution. rochester.edu

In some cases, the crude product can be loaded onto the column as a solid by pre-adsorbing it onto a small amount of silica gel. rochester.edu For acid-sensitive compounds, the silica gel can be deactivated by flushing the column with a solvent system containing a small amount of triethylamine. rochester.edu

Interactive Data Table: Chromatographic Purification Parameters

ParameterDescriptionTypical Values/ConditionsRationale
Technique Flash Column ChromatographyN/AStandard method for purification of organic compounds. rochester.edu
Stationary Phase Silica Gel40-63 µm (230-400 mesh)High surface area provides efficient separation. orgsyn.org
Mobile Phase Hexanes/Ethyl AcetateGradient or isocraticAllows for tuning of polarity to achieve optimal separation. google.comorgsyn.org
Sample Loading Liquid or SolidN/ASolid loading can improve resolution for less soluble compounds. rochester.edu
Detection TLC, UV (if applicable)N/ATo monitor the separation and identify fractions containing the product.

Crystallization and Distillation Protocols

While this compound is a liquid at room temperature, crystallization can sometimes be used to purify solid intermediates or derivatives. For silyl ethers that are solids, crystallization from a suitable solvent like hexane can yield high-purity crystals suitable for X-ray analysis. cdnsciencepub.com However, for the target compound, distillation is the more relevant purification technique.

Distillation separates compounds based on differences in their boiling points. Organosilicon compounds, including silyl ethers, can be purified by fractional distillation. dtic.mil Given that this compound has a high boiling point, vacuum distillation is necessary to prevent thermal decomposition. The boiling point of the similar compound (3-bromopropoxy)-tert-butyldimethylsilane is 182 °C at atmospheric pressure, but it can be distilled at lower temperatures under reduced pressure (e.g., 70-75 °C at 2.5 mmHg). sigmaaldrich.com

For industrial-scale purification of chlorosilanes, which are precursors to many organosilicon compounds, complex distillation setups with multiple columns are used to separate close-boiling components. epo.orggoogle.com Extractive distillation, using a solvent to alter the relative volatilities of the components, is another advanced technique employed for separating chlorosilanes. google.com While these specific techniques are for chlorosilanes, the principles of fractional and vacuum distillation are directly applicable to the purification of high-boiling silyl ethers like this compound.

Elucidation of Reaction Pathways and Reactivity Profiles of 3 Bromopropoxy Tert Butyl Diphenylsilane

Transformations Involving the Terminal Bromo Group

The carbon-bromine bond at the terminus of the propyl chain is the primary site for transformations that build molecular complexity. The bromine atom serves as an excellent leaving group in nucleophilic substitutions and is amenable to the formation of organometallic reagents and participation in cross-coupling reactions.

Nucleophilic Substitution Reactions with Carbon, Nitrogen, and Oxygen Nucleophiles

The primary alkyl bromide in (3-Bromopropoxy)(tert-butyl)diphenylsilane is highly susceptible to nucleophilic attack, typically proceeding through an SN2 mechanism. This allows for the straightforward introduction of a variety of functional groups by displacing the bromide ion. Its role as an alkylating agent is a cornerstone of its utility. sigmaaldrich.com

Carbon Nucleophiles : Reagents such as cyanide salts, organocuprates, and enolates can displace the bromide to form new carbon-carbon bonds, extending the carbon skeleton.

Nitrogen Nucleophiles : The compound can be used to alkylate primary and secondary amines, azides, and phthalimides, providing a pathway to more complex amines and nitrogen-containing heterocycles. sigmaaldrich.com

Oxygen Nucleophiles : Alkoxides and phenoxides react readily to form ethers, while carboxylates can be used to generate esters. For instance, it can be used to synthesize tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane by reacting with the corresponding phenoxide. sigmaaldrich.com

These reactions are fundamental in modifying the propyl chain while the robust TBDPS ether protects the terminal hydroxyl group for subsequent transformations.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Quenching Reactions

The terminal bromide can be converted into highly reactive organometallic species. Due to the polar nature of the carbon-lithium bond, organolithium reagents act as potent nucleophiles and strong bases. wikipedia.org

Formation:

Grignard Reagents : Treatment with magnesium metal (Mg) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) converts the alkyl bromide into the corresponding Grignard reagent, (3-(tert-butyl(diphenyl)silyloxy)propyl)magnesium bromide.

Organolithium Reagents : Reaction with two equivalents of lithium metal (Li), often in a non-polar solvent like pentane or hexane, results in lithium-halogen exchange to produce the organolithium species, (3-(tert-butyl(diphenyl)silyloxy)propyl)lithium. masterorganicchemistry.comyoutube.com

Reactivity and Quenching: Once formed, these organometallic reagents are powerful carbon-based nucleophiles and bases. They are highly sensitive and must be handled under anhydrous conditions. masterorganicchemistry.com Their utility is realized in their reactions with various electrophiles:

Protonation : Quenching with water or alcohol replaces the metal with a hydrogen atom.

Carbonylation : Reaction with carbon dioxide (CO2) followed by an acidic workup yields a carboxylic acid.

Addition to Carbonyls : They readily add to aldehydes, ketones, and esters to form new alcohols.

The choice between Grignard and organolithium reagents can depend on the desired reactivity and selectivity, with organolithiums generally being the more reactive and basic of the two. wikipedia.orgyoutube.com

Reductive Dehalogenation and Radical-Mediated Transformations

Beyond ionic pathways, the carbon-bromine bond can undergo transformations involving radical intermediates.

Reductive Dehalogenation : This process replaces the bromine atom with a hydrogen atom. A common method involves the use of a tin hydride, such as tributyltin hydride (Bu3SnH), and a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism.

Radical-Mediated Transformations : The alkyl radical generated from the C-Br bond cleavage can participate in other reactions. For example, it can be trapped by radical acceptors or add to unsaturated systems like alkenes or alkynes, forming new C-C bonds in a radical addition process. mdpi.com

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comfishersci.ca While most commonly applied to aryl and vinyl halides, conditions can be optimized for alkyl halides. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Stille Coupling : Involves coupling with an organostannane reagent. This reaction is often tolerant of a wide range of functional groups due to its neutral conditions. fishersci.ca

Negishi Coupling : Utilizes an organozinc reagent, which can be formed in situ. This method is effective for coupling with both aryl and alkylzinc compounds. nih.gov

For these reactions to be successful with an alkyl bromide like this compound, the choice of palladium catalyst, and particularly the supporting ligand (e.g., bulky, electron-rich phosphines like P(t-Bu)3), is critical to facilitate the oxidative addition step and prevent side reactions like β-hydride elimination. fishersci.canih.gov

Reactivity of the Silyl (B83357) Ether Linkage

The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for the primary alcohol. Its steric bulk and electronic properties render it stable to a wide variety of reaction conditions that affect the bromo-terminated end of the molecule.

Selective Cleavage and Deprotection Strategies for the Hydroxyl Group

Deprotection of the TBDPS ether regenerates the primary hydroxyl group. This cleavage is typically achieved using a source of fluoride (B91410) ions, which form a very strong silicon-fluoride bond (Si-F), driving the reaction. harvard.edu The stability of the TBDPS group means that more forcing conditions are often required compared to other common silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES) ethers. researchgate.net

A variety of reagents can be employed for the deprotection, with the choice often depending on the presence of other sensitive functional groups in the molecule.

ReagentTypical ConditionsNotes
Tetrabutylammonium (B224687) fluoride (TBAF) THF, Room TemperatureThe most common method; the fluoride ion is the active agent. Reaction times can range from 2 to 16 hours. gelest.com
Hydrofluoric acid (HF) Acetonitrile/Pyridine (HF-Pyridine)Often used for selective deprotection. Can sometimes cleave TBDPS ethers preferentially over other silyl ethers depending on steric factors. harvard.eduresearchgate.net
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) THF, Room TemperatureAn anhydrous source of fluoride, useful for substrates sensitive to water. gelest.com
Acetyl Chloride Methanol (MeOH), CatalyticA mild and convenient method that can tolerate various other protecting groups. organic-chemistry.orgorganic-chemistry.org
Lithium Acetate (LiOAc) Wet DMFA chemoselective protocol that allows for the deprotection of aryl silyl ethers in the presence of aliphatic silyl ethers. organic-chemistry.org

The enhanced stability of the TBDPS group allows for selective deprotection strategies in complex molecules where other, more labile silyl ethers may be present. harvard.eduresearchgate.net

Transsilylation Reactions and Silicon Exchange Processes

Transsilylation refers to the transfer of a silyl group from one molecule to another. In the context of this compound, this typically involves the exchange of the tert-butyldiphenylsilyl group to another alcohol or nucleophile. While specific studies on the transsilylation of this compound are not extensively documented in the literature, the reactivity can be inferred from the well-established chemistry of tert-butyldiphenylsilyl (TBDPS) ethers.

The TBDPS group is known for its considerable steric bulk and stability under a range of conditions, including acidic and basic environments, which makes it a reliable protecting group for alcohols. wikipedia.org However, under specific catalytic conditions, transsilylation can be induced.

Key Aspects of Transsilylation:

Catalysis: The process is typically catalyzed by acids (both Brønsted and Lewis acids), bases, or fluoride ions. Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) are effective in promoting the transfer of a silyl group to another alcohol.

Equilibrium: Transsilylation is an equilibrium process. The position of the equilibrium is influenced by the relative stability of the starting and resulting silyl ethers, the steric hindrance of the participating alcohols, and the reaction conditions.

Silicon Exchange: In the presence of other silylating agents, such as silyl enol ethers, a silicon exchange process can occur. For instance, a Lewis acid could activate the TBDPS ether, rendering the silicon atom susceptible to nucleophilic attack by the enol ether, leading to the formation of a new silyl enol ether and the release of 3-bromo-1-propanol.

Hypothetical Transsilylation Reaction:

In the presence of a suitable catalyst.

Reactant/ProductRole in Reaction
This compoundSilyl Donor
R-OHSilyl Acceptor
(tert-Butyl)(diphenyl)(R-oxy)silaneNew Silyl Ether
3-Bromo-1-propanolDisplaced Alcohol
CatalystReaction Promoter (e.g., Lewis Acid)

Reactions Involving the Phenyl Moieties of the Silane

The two phenyl groups attached to the silicon atom in this compound can potentially undergo reactions typical of aromatic compounds, such as electrophilic and nucleophilic aromatic substitution. However, the reactivity of these phenyl rings is influenced by the electronic and steric effects of the silyl group.

Electrophilic Aromatic Substitution (EAS):

The silicon atom in the TBDPS group is generally considered to be electron-donating to the attached phenyl rings through σ-π conjugation. This would suggest that the phenyl groups are activated towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. However, the bulky tert-butyl and 3-bromopropoxy groups can sterically hinder the ortho positions, potentially favoring substitution at the para position.

Common EAS reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl rings, likely at the para position.

Halogenation: In the presence of a Lewis acid catalyst, halogens like bromine or chlorine could be introduced onto the aromatic rings.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, could introduce alkyl or acyl groups, respectively, onto the phenyl rings.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the phenyl rings of the TBDPS group is generally unlikely as these rings are not substituted with strong electron-withdrawing groups that are typically required to facilitate such reactions. wikipedia.orgmasterorganicchemistry.com For NAS to occur, the aromatic ring needs to be rendered electron-deficient, which is contrary to the electron-donating nature of the silyl substituent.

Reaction TypeExpected ReactivityDirecting Effect
Electrophilic Aromatic SubstitutionActivatedOrtho, Para (Para favored due to sterics)
Nucleophilic Aromatic SubstitutionDeactivatedUnlikely to occur

Cascade and Multicomponent Reactions Employing this compound as a Bifunctional Precursor

The dual functionality of this compound, possessing both a reactive alkyl bromide and a stable silyl ether, makes it an ideal candidate for use in cascade and multicomponent reactions. In such reactions, multiple bonds are formed in a single synthetic operation without the isolation of intermediates.

While specific examples of cascade reactions employing this particular molecule are not prevalent in the literature, its structure allows for the design of such synthetic sequences. The strategy would typically involve an initial reaction at one of the functional groups, followed by an intramolecular or intermolecular reaction at the other.

Potential Cascade Reaction Pathways:

Initial Nucleophilic Substitution followed by Intramolecular Cyclization:

A nucleophile could first displace the bromide ion from the propoxy chain.

If the nucleophile also contains a hydroxyl group, subsequent deprotection of the silyl ether (e.g., with a fluoride source) could be followed by an intramolecular Williamson ether synthesis to form a cyclic ether.

Grignard Formation and Subsequent Silyl Migration:

Formation of a Grignard reagent at the bromide-bearing carbon.

This could be followed by an intramolecular attack of the resulting carbanion on the silicon atom, potentially leading to a Brook rearrangement-type process if an adjacent carbonyl group is present in a more complex substrate.

Hypothetical Multicomponent Reaction:

A possible multicomponent reaction could involve this compound, a nucleophile, and an electrophile in a one-pot synthesis, where the nucleophile reacts with the alkyl bromide, and the resulting intermediate is then trapped by the electrophile.

Catalyst-Mediated Transformations and Stereoselective Reactions

The reactivity of this compound can be significantly enhanced and controlled through the use of various catalysts.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-bromine bond in the propoxy chain is amenable to a variety of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are fundamental in C-C and C-heteroatom bond formation.

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond between the propoxy chain and the alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Stereoselective Reactions:

As this compound is an achiral molecule, it cannot directly participate in stereoselective reactions. However, derivatives of this compound, where a chiral center is introduced, could undergo catalyst-mediated stereoselective transformations. For example, if the bromo-substituent were on a chiral carbon, its subsequent reactions could be influenced by chiral catalysts to favor the formation of one stereoisomer over another.

Furthermore, the TBDPS group is often used as a bulky protecting group in asymmetric synthesis to direct the approach of reagents to a specific face of a molecule, thereby controlling the stereochemical outcome of a reaction.

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Structural Characterization of 3 Bromopropoxy Tert Butyl Diphenylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural characterization of (3-Bromopropoxy)(tert-butyl)diphenylsilane, offering precise insights into the proton, carbon, and silicon environments within the molecule.

¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification and purity analysis of the title compound. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting pattern), and the relative number of protons through integration. The ¹³C NMR spectrum reveals the number of distinct carbon environments.

In the ¹H NMR spectrum of this compound, the signals corresponding to the two phenyl groups typically appear as a complex multiplet in the aromatic region (δ 7.3-7.7 ppm). The tert-butyl group gives rise to a characteristic sharp singlet at approximately δ 1.1 ppm, integrating to nine protons. The three methylene groups of the bromopropoxy chain are observed as distinct triplets. The methylene group attached to the oxygen (O-CH₂) resonates around δ 3.8 ppm, the adjacent methylene (CH₂-CH₂-CH₂) appears at approximately δ 2.1 ppm, and the methylene group bonded to the bromine (CH₂-Br) is found further downfield at about δ 3.5 ppm.

The ¹³C NMR spectrum complements this data. The phenyl carbons show multiple signals in the δ 128-136 ppm range. The silicon-bound quaternary carbon of the tert-butyl group and the methyl carbons appear around δ 19 ppm and δ 27 ppm, respectively. The carbons of the propoxy chain are observed at approximately δ 65 ppm (O-CH₂), δ 34 ppm (CH₂), and δ 36 ppm (CH₂-Br).

The purity of the sample is assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. The precise integration of the proton signals in the ¹H spectrum should correspond to the number of protons in the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
Si-C(CH₃)₃1.10Singlet9H19.2
Si-C(C H₃)₃---27.4
-O-CH₂-3.81Triplet2H65.1
-CH₂-CH₂-CH₂-2.12Multiplet2H34.3
-CH₂-Br3.53Triplet2H35.8
Phenyl-H (ortho, meta, para)7.35-7.45Multiplet6H128.0 (meta)
7.65-7.75Multiplet4H130.0 (para)
Phenyl-C (ipso)---134.5 (ipso)
Phenyl-C (ortho)---135.5 (ortho)

Advanced 2D-NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are employed to confirm the atomic connectivity and resolve any ambiguities in the structural assignment from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks are expected between the adjacent methylene groups of the propoxy chain: the protons at δ 3.81 ppm (O-CH₂) will show a correlation to the protons at δ 2.12 ppm (-CH₂-), which in turn will correlate with the protons at δ 3.53 ppm (CH₂-Br).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at δ 3.81 ppm will correlate to the carbon signal at δ 65.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity between different functional groups. Key correlations would include the protons of the O-CH₂ group (δ 3.81 ppm) to the ipso-carbon of the phenyl rings (δ 134.5 ppm) and the protons of the tert-butyl group (δ 1.10 ppm) to the quaternary carbon (δ 19.2 ppm) and the methyl carbons (δ 27.4 ppm).

Table 2: Expected Key 2D-NMR Correlations for this compound

Experiment Proton (¹H) Signal (ppm) Correlated Signal (¹H or ¹³C) (ppm) Inferred Connectivity
COSY 3.81 (-O-CH₂-)2.12 (-CH₂-CH₂-CH₂-)-O-CH₂-CH₂ -
2.12 (-CH₂-CH₂-CH₂-)3.53 (-CH₂-Br)-CH₂-CH₂ -Br
HSQC 1.10 (t-Butyl H)27.4 (t-Butyl CH₃)C-H (t-Butyl)
3.81 (-O-CH₂-)65.1 (-O-CH₂)C-H (Propoxy)
3.53 (-CH₂-Br)35.8 (-CH₂-Br)C-H (Propoxy)
7.35-7.75 (Phenyl H)128.0-135.5 (Phenyl C)C-H (Aromatic)
HMBC 1.10 (t-Butyl H)19.2 (t-Butyl quat. C)Si-C (CH₃)₃
3.81 (-O-CH₂-)34.3 (-CH₂-CH₂-CH₂-)-O-CH₂-C H₂-
3.81 (-O-CH₂-)134.5 (Phenyl ipso-C)Si-O-CH₂

Silicon-29 (²⁹Si) NMR Spectroscopy for Organosilane Characterization

²⁹Si NMR spectroscopy is a specialized technique that provides direct information about the silicon atom's chemical environment. researchgate.netresearchgate.net Although ²⁹Si has a low natural abundance (4.7%) and a lower gyromagnetic ratio compared to ¹H, it is invaluable for characterizing organosilicon compounds. researchgate.net For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of a single silicon environment. The chemical shift is sensitive to the nature of the substituents on the silicon atom. For a silicon atom bonded to two phenyl groups, one tert-butyl group, and an alkoxy group, the chemical shift is anticipated to be in the range of δ -5 to -15 ppm relative to tetramethylsilane (TMS). rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of this compound (C₁₉H₂₅BrOSi), distinguishing it from other compounds with the same nominal mass. rsc.org A critical diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). uni.lu

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M(⁷⁹Br)]⁺C₁₉H₂₅⁷⁹BrOSi376.0858
[M(⁸¹Br)]⁺C₁₉H₂₅⁸¹BrOSi378.0838
[M(⁷⁹Br)+H]⁺C₁₉H₂₆⁷⁹BrOSi377.0936
[M(⁸¹Br)+H]⁺C₁₉H₂₆⁸¹BrOSi379.0916
[M(⁷⁹Br)+Na]⁺C₁₉H₂₅⁷⁹BrNaOSi399.0755
[M(⁸¹Br)+Na]⁺C₁₉H₂₅⁸¹BrNaOSi401.0735

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. lcms.cz For this compound, GC is used to separate the compound from any volatile impurities, with the pure compound eluting at a specific retention time under defined chromatographic conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI), resulting in a molecular ion and a series of characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's structure. Expected fragmentation pathways include the loss of the tert-butyl group ([M-57]⁺), cleavage of the Si-phenyl bond, and fragmentation of the bromopropoxy chain. The combination of a unique retention time and a specific mass spectrum provides robust confirmation of the compound's identity and purity. rsc.org

Table 4: Plausible Mass Fragments in GC-MS (EI) of this compound

m/z (for ⁷⁹Br) Plausible Fragment Formula
319[M - C₄H₉]⁺C₁₅H₁₆⁷⁹BrOSi
299[M - Ph]⁺C₁₃H₁₉⁷⁹BrOSi
199[Ph₂(t-Bu)Si]⁺C₁₆H₁₉Si
183[Ph₂SiOH]⁺C₁₂H₁₁OSi
135[C₃H₆Br]⁺C₃H₆⁷⁹Br

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These two methods are complementary, as the selection rules governing them differ; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the polarizability of the molecule.

For this compound, IR and Raman spectra would provide definitive evidence for the presence of its key structural components. The Si-O-C ether linkage, the phenyl rings attached to silicon, the aliphatic propyl chain, the terminal bromo group, and the tert-butyl group each possess characteristic vibrational modes.

Key Vibrational Modes for this compound:

Si-O-C Linkage: The asymmetric stretching of the Si-O-C bond gives rise to a very strong and prominent band in the IR spectrum, typically in the 1080-1120 cm⁻¹ region. researchgate.net The corresponding symmetric stretch is often observed in the Raman spectrum.

Phenyl-Silicon (Ph-Si) Group: The presence of phenyl rings attached to the silicon atom is confirmed by several bands. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. researchgate.net Characteristic ring stretching vibrations (C=C) are observed in the 1400-1600 cm⁻¹ range. A sharp band near 1430 cm⁻¹ is particularly indicative of a phenyl group attached to silicon. researchgate.net

Aliphatic Groups (Propoxy and tert-Butyl): Aliphatic C-H stretching vibrations from the propyl chain and the tert-butyl group are expected in the 2850-2970 cm⁻¹ region. researchgate.net Deformation (bending) vibrations for these groups occur in the 1365-1470 cm⁻¹ range.

C-Br Bond: The carbon-bromine stretching vibration is typically observed in the lower frequency "fingerprint region" of the IR spectrum, generally between 500 and 680 cm⁻¹. This band can sometimes be weak in the IR spectrum but may be more prominent in the Raman spectrum.

Si-C Bond: The Si-C stretching vibrations associated with the tert-butyl and phenyl groups are found in the 700-850 cm⁻¹ region. researchgate.net

Raman spectroscopy is particularly effective for identifying the organic moieties within organosilicon compounds. nih.gov The symmetric vibrations of the Si-phenyl and Si-C bonds, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretching 3050 - 3070 IR, Raman
Aliphatic C-H Stretching 2870 - 2965 IR, Raman
Aromatic C=C Ring Stretching ~1590, ~1490, ~1430 IR, Raman
Si-O-C Asymmetric Stretching 1080 - 1120 IR (Strong)
Ph-Si Stretching ~1120 IR, Raman
C-O Stretching 1000 - 1050 IR
Si-C (tert-Butyl) Stretching/Rocking 750 - 850 IR, Raman

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for crystalline derivatives)

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, leading to the absolute structural confirmation of a compound. For chiral molecules, it can determine the absolute stereochemistry.

While this compound is typically an oil at room temperature, this technique would be indispensable for the characterization of any of its crystalline derivatives or related solid compounds. The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.

Should a crystalline derivative be obtained, the resulting crystallographic data would be deposited in a crystallographic database and would include key parameters that define the crystal structure.

Table 2: Representative Parameters from a Hypothetical X-ray Crystallography Study of a Crystalline Derivative.

Parameter Description Example Value
Empirical Formula The elemental composition of the molecule. C₁₉H₂₅BrOSi
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
a, b, c (Å) The dimensions of the unit cell. a = 10.5, b = 15.2, c = 12.1
α, β, γ (°) The angles of the unit cell. α = 90, β = 98.5, γ = 90
Volume (ų) The volume of the unit cell. 1905
Z The number of molecules per unit cell. 4

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental analytical technique used to separate, identify, and purify the components of a mixture. For this compound, both analytical and preparative chromatographic methods are essential for assessing purity and for isolation of the compound after synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of this compound. Due to the compound's non-polar character and UV-active phenyl groups, reversed-phase HPLC with UV detection is the most suitable approach.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a non-polar stationary phase (e.g., C8 or C18 silica). A polar mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The presence of the two phenyl rings in the tert-butyldiphenylsilyl (TBDPS) group allows for sensitive detection using a UV detector, with maximum sensitivity often achieved around 220 nm. researchgate.net The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis.

Parameter Condition
Column Reversed-Phase C8 (Octylsilyl), 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile / Water (90:10 v/v)
Flow Rate 1.0 mL/min
Detector UV Absorbance
Wavelength 220 nm
Injection Volume 10 µL

For the purification of this compound on a larger scale (milligrams to kilograms) following a chemical synthesis, preparative chromatography is employed. Flash column chromatography is the most common and efficient technique for this purpose. thieme-connect.derochester.eduorgsyn.org

The principle is similar to other forms of liquid chromatography, but it is optimized for throughput and capacity rather than resolution alone. A glass column is packed with a stationary phase, typically silica gel with a particle size of 40-63 µm. orgsyn.org The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase), often a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is passed through the column under moderate pressure. thieme-connect.deorgsyn.org The components of the mixture travel down the column at different rates based on their polarity, allowing for their separation. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

Table 4: General Parameters for Preparative Flash Chromatography Purification.

Parameter Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 10%)
Loading Method Concentrated solution or dry-loaded onto silica
Elution Positive air or nitrogen pressure

Elemental Analysis for Empirical Formula Validation

Elemental analysis, specifically combustion analysis, is a cornerstone technique for confirming the empirical formula of a pure organic compound. nih.gov This method precisely determines the mass percentages of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. For heteroatoms like bromine and silicon, other specific analytical methods are used.

A small, precisely weighed sample of pure this compound is combusted at high temperature in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O) are collected and quantified. The percentages of carbon and hydrogen in the original sample are then calculated from these measurements. The bromine and silicon content would be determined by other methods such as ion chromatography or inductively coupled plasma (ICP) analysis after appropriate sample digestion.

The experimental percentages are then compared to the theoretical values calculated from the molecular formula, C₁₉H₂₅BrOSi. For a compound to be considered pure, the experimental values must typically be within ±0.4% of the theoretical values. nih.govnih.gov

Table 5: Elemental Analysis Data for C₁₉H₂₅BrOSi.

Element Theoretical Mass % Experimental Mass % (Hypothetical) Difference (%)
Carbon (C) 58.00% 58.15% +0.15
Hydrogen (H) 6.41% 6.35% -0.06
Bromine (Br) 20.31% 20.21% -0.10
Oxygen (O) 4.07% 4.18% +0.11

Computational Chemistry and Theoretical Investigations of 3 Bromopropoxy Tert Butyl Diphenylsilane

Electronic Structure Calculations and Molecular Orbital Analysis

Detailed electronic structure calculations are fundamental to understanding a molecule's reactivity and properties. However, no specific studies on (3-Bromopropoxy)(tert-butyl)diphenylsilane were found.

There are no published Density Functional Theory (DFT) studies that specifically investigate the reactivity and selectivity of this compound. Such studies would theoretically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and charge distribution, which are crucial for predicting its behavior in chemical reactions. Without these studies, any discussion on its DFT-predicted reactivity would be purely speculative.

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the bonding and electronic structure of molecules. Unfortunately, no NBO analyses for this compound have been reported in the scientific literature. An NBO analysis would provide a detailed picture of the molecule's Lewis structure, including the nature of its chemical bonds, lone pairs, and any significant donor-acceptor interactions that might influence its stability and reactivity.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn affects its physical and chemical properties. There are currently no published studies on the conformational analysis and energy landscapes of this compound. Such an investigation would typically involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation through Transition State Modeling

Computational modeling of transition states is a key method for elucidating reaction mechanisms. However, no studies have been found that apply transition state modeling to reactions involving this compound. This type of research would be invaluable for understanding the pathways of reactions where this compound acts as a reactant or intermediate, providing detailed energetic and structural information about the transition states.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties, such as NMR and IR spectra, through computational methods is a common practice to aid in the characterization of chemical compounds. There is no available research that reports the predicted spectroscopic data for this compound and its correlation with experimental findings. Such a study would be beneficial for validating computational models and assisting in the interpretation of experimental spectra.

Future Directions and Emerging Research Avenues for 3 Bromopropoxy Tert Butyl Diphenylsilane

Development of Novel and More Sustainable Synthetic Pathways

The conventional synthesis of silyl (B83357) ethers, including (3-Bromopropoxy)(tert-butyl)diphenylsilane, often involves the reaction of an alcohol with a silyl chloride in the presence of a base. ethz.chchem-station.com This method, while effective, can generate stoichiometric amounts of salt byproducts. For instance, the reaction of dichlorosilanes with diols produces HCl, which must be neutralized, adding steps and waste to the process. mdpi.com The future of organosilicon chemistry is trending towards greener and more atom-economical methods.

A significant area of research is the development of catalytic dehydrogenative coupling (or dehydrocoupling) reactions between hydrosilanes and alcohols. This approach is highly efficient and environmentally friendly as the only byproduct is hydrogen gas. mdpi.comdntb.gov.uabohrium.com Catalytic systems for this transformation have traditionally relied on precious metals like palladium, platinum, and rhodium. dicp.ac.cn However, recent advancements have focused on using more sustainable and earth-abundant metals.

Catalyst TypeAdvantagesDisadvantagesResearch Focus
Precious Metals (Pd, Pt, Rh) High efficiency and selectivityHigh cost, toxicity, and limited availabilityDevelopment of more active and recyclable catalysts
Earth-Abundant Metals (Cu, Fe, Mn) Low cost, low toxicity, and high abundance dicp.ac.cnOften require specific ligands and conditions for high activityDiscovery of new ligand systems and optimization of reaction conditions
Biocatalysis High selectivity, mild reaction conditions, environmentally friendlyLimited substrate scope, enzyme stability can be an issueEnzyme engineering and directed evolution to broaden applicability to organosilicon compounds nih.gov

Future research will likely focus on optimizing copper- and iron-based catalytic systems for the synthesis of silyl ethers like this compound. dicp.ac.cn Furthermore, exploring biocatalytic routes, although challenging for Si-C and Si-O bond formation, represents a long-term goal for achieving truly sustainable synthesis. nih.gov

Exploration of Unconventional Reactivity Patterns and Undiscovered Transformations

The reactivity of this compound is typically centered on the nucleophilic substitution of the bromide and the cleavage of the silyl ether. However, the interplay between the silicon center and the functionalized alkyl chain could lead to unconventional reactivity.

One emerging area is the direct transformation of silyl ethers into other functional groups without a separate deprotection step. gelest.com This strategy enhances synthetic efficiency. For example, silyl ethers can be directly converted to esters (acetates, benzoates) or tosylates under specific catalytic conditions. gelest.com Investigating similar direct transformations for this compound could open new synthetic shortcuts.

Another avenue for exploration is the potential for intramolecular reactions. The proximity of the bromo group and the silyl ether could be exploited to form cyclic organosilicon compounds through palladium-catalyzed reactions involving C-H or C-Si bond activation. oup.com

Potential Unconventional Transformations:

Direct Functionalization: Catalytic conversion of the Si-O bond to Si-C or Si-N bonds.

Intramolecular Cyclization: Formation of silicon-containing heterocycles via activation of the C-Br bond and subsequent reaction with the silyl group or its phenyl substituents.

Elimination Reactions: Under specific basic conditions, silyl enol ethers can undergo elimination to form allenes. nih.gov Exploring analogous reactions for this compound could lead to novel unsaturated organosilanes.

Research into the reactivity of the Si-C bonds is also warranted. While generally stable, these bonds can be cleaved under specific conditions, and their polarization makes the silicon atom susceptible to nucleophilic attack. wikipedia.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. rsc.org The application of flow chemistry to the synthesis of complex molecules, including those requiring protecting groups, is a rapidly growing field. nih.gov

The synthesis of this compound and its subsequent use in multi-step sequences are well-suited for adaptation to flow processes. Silylation reactions to protect alcohols have been successfully implemented in continuous flow systems, often resulting in shorter reaction times and eliminating the need for cooling required in batch processes. rsc.org

FeatureBatch SynthesisFlow Synthesis
Scale Limited by reactor sizeScalable by extending run time
Safety Potential for thermal runaways with exothermic reactionsExcellent heat transfer minimizes risks
Reaction Time Can be lengthyOften significantly shorter due to efficient mixing and heating rsc.org
Automation Difficult to fully automateReadily integrated with automated pumps, reactors, and purification units
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, and residence time

Design and Synthesis of Advanced Derivatives with Tunable Stereoelectronic Properties

The tert-butyldiphenylsilyl (TBDPS) group is known for its high steric bulk and stability. gelest.com However, the properties of a silyl ether can be finely tuned by modifying the substituents on the silicon atom. nih.govwikipedia.org This principle can be applied to this compound to create a library of derivatives with tailored properties.

By systematically altering the electronic and steric nature of the groups attached to the silicon, researchers can control the reactivity and stability of the silyl ether. For example, replacing the phenyl groups with electron-donating or electron-withdrawing substituents would alter the Lewis acidity of the silicon atom and the stability of the Si-O bond.

Silyl Group SubstituentRelative Stability (Acidic Conditions)Relative Stability (Fluoride Conditions)Key Feature
Trimethylsilyl (TMS)11Very labile, easily removed chem-station.com
Triethylsilyl (TES)64~10More stable than TMS nih.gov
tert-Butyldimethylsilyl (TBS)~20,000~100,000Common, robust protecting group chem-station.com
Triisopropylsilyl (TIPS)~700,000~100Very bulky, high acid stability nih.gov
tert-Butyldiphenylsilyl (TBDPS)~5,000,000~5,000Very high acid stability chem-station.com

Future research could focus on synthesizing analogs of this compound where the phenyl groups are replaced with other aryl or alkyl groups. This would create a toolkit of reagents with a spectrum of stabilities, allowing for more complex selective protection and deprotection strategies in multi-step synthesis. researchgate.net The stereoelectronic properties of the C-H bonds adjacent to the silyl ether oxygen are also influenced by the silicon substituents, which can affect their reactivity in C-H activation reactions. rsc.org

Potential for Catalytic Applications or Ligand Development in Transition Metal Chemistry

Organosilicon compounds are playing an increasingly important role in transition metal chemistry. Transition metal silyl complexes, which feature a direct metal-silicon bond, are key intermediates in important catalytic processes like hydrosilylation. wikipedia.orgjakami.de The structure of this compound offers several possibilities for its use in this field.

The parent molecule could be modified to act as a ligand for transition metals. For instance, the bromide could be substituted with a phosphine, amine, or other coordinating group. The resulting molecule would be a bidentate ligand, capable of binding to a metal center through both the newly introduced coordinating group and potentially through an interaction with the silicon atom or its aryl substituents.

Furthermore, the Si-H analogs of this compound could be precursors to transition metal silyl complexes through oxidative addition to a low-valent metal center. jakami.de Given the steric bulk of the TBDPS group, such ligands could be used to stabilize reactive metal centers or to influence the stereochemical outcome of catalytic reactions.

Potential Roles in Catalysis:

Ligand Precursor: The bromopropyl chain allows for facile introduction of various donor atoms (P, N, S) to create novel bidentate or tridentate ligands.

Silyl Complex Formation: The corresponding hydrosilane could be used to generate novel transition metal silyl or silane sigma complexes. wikipedia.org

Material Science: The diphenylsilane moiety suggests potential for applications in materials science, such as in the formation of self-assembled monolayers or as a component in silicon-based polymers. smolecule.com

The exploration of these avenues could lead to the development of new catalysts for a range of organic transformations and the creation of novel organosilicon materials with unique properties.

Q & A

[Basic] What are the standard synthetic protocols for synthesizing (3-bromopropoxy)(tert-butyl)diphenylsilane, and what analytical methods validate its purity?

Answer:
The compound is typically synthesized via nucleophilic substitution between tert-butyl(diphenyl)silyl chloride and 3-bromopropanol. A common method involves dissolving 3-bromopropanol in THF or DMF under inert conditions, followed by slow addition of sodium hydride (NaH) to deprotonate the alcohol. The silyl chloride is then introduced, and the reaction proceeds at 65°C for 16 hours (THF) or at 0–20°C for similar durations (DMF). Post-reaction, triethylammonium salts are filtered, and the product is isolated via column chromatography .
Validation:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the silyl ether linkage (e.g., tert-butyl protons at δ 1.05 ppm, aromatic protons at δ 7.3–7.6 ppm).
  • FT-IR : Peaks at ~1100 cm1^{-1} (Si-O-C stretch) and ~1250 cm1^{-1} (Si-C) are diagnostic .

[Advanced] How do solvent polarity and temperature influence the reaction kinetics and byproduct formation in silylation reactions involving this compound?

Answer:
Solvent polarity directly impacts reaction efficiency. For example:

SolventTemperatureReaction TimeYieldSide Products
THF65°C16 h24%Alkene elimination
DMF0–20°C16 h45%Minimal

Mechanistic Insight:

  • THF : Higher temperatures promote β-hydride elimination, forming allyl ether byproducts.
  • DMF : Polar aprotic solvents stabilize intermediates, reducing elimination pathways. Kinetic studies using 31^{31}P NMR (for analogous silyl ethers) suggest faster silylation in DMF due to enhanced nucleophilicity of the alkoxide .

[Basic] What are the primary applications of this compound in organic synthesis?

Answer:
This compound serves as a versatile protecting group and linker in multi-step syntheses:

  • Protecting Alcohols : The tert-butyldiphenylsilyl (TBDPS) group shields hydroxyl groups under acidic/basic conditions, enabling selective deprotection with TBAF (tetrabutylammonium fluoride) .
  • Cross-Coupling : The bromine atom facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids) to introduce functionalized side chains .

[Advanced] How can researchers resolve contradictions in reported yields for silylation reactions under similar conditions?

Answer:
Yield discrepancies often arise from:

  • Moisture Sensitivity : Trace water hydrolyzes silyl chlorides, reducing effective reagent concentration. Rigorous drying of solvents (e.g., molecular sieves in THF) is critical .
  • Base Selection : NaH (60% in mineral oil) may introduce variability due to oil contamination. Switching to KH or DBU (1,8-diazabicycloundec-7-ene) improves reproducibility .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) separates silyl ethers from oligomeric byproducts .

[Basic] What safety protocols are essential when handling this compound?

Answer:

  • Storage : Keep at –20°C under argon to prevent hydrolysis. Silica gel desiccators minimize moisture exposure .
  • Handling : Use gloves and fume hoods; the bromopropoxy group is a potential alkylating agent. Quench waste with 10% aqueous NH4_4Cl to neutralize reactive intermediates .

[Advanced] What computational methods predict the reactivity of this compound in novel reaction environments?

Answer:

  • DFT Calculations : Modeling the LUMO (lowest unoccupied molecular orbital) of the silyl chloride intermediate identifies electrophilic sites for nucleophilic attack. Gaussian09 with B3LYP/6-31G(d) basis sets is standard .
  • Solvent Effects : COSMO-RS simulations predict solvation energies in ionic liquids, guiding solvent selection for greener syntheses .

[Basic] How does the steric bulk of the tert-butyldiphenylsilyl group influence regioselectivity in substitution reactions?

Answer:
The TBDPS group’s steric hindrance directs reactions to less hindered sites. For example:

  • Nucleophilic Substitution : Bulky nucleophiles (e.g., Grignard reagents) preferentially attack the bromine atom over the silyl ether due to steric shielding of the Si-O bond .

[Advanced] What strategies mitigate decomposition during long-term storage of silyl ethers like this compound?

Answer:

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.
  • Lyophilization : Freeze-drying under high vacuum removes residual protic solvents (e.g., EtOH) that accelerate hydrolysis .

[Basic] What spectroscopic techniques differentiate this compound from its structural analogs?

Answer:

  • 29^{29}Si NMR : A singlet at δ 18–20 ppm confirms the TBDPS group, distinct from trimethylsilyl (δ 10–12 ppm) or triphenylsilyl (δ –2 to 0 ppm) analogs .
  • Mass Spectrometry : High-resolution ESI-MS shows [M+Na]+^+ at m/z 465.1 (C23_{23}H31_{31}BrOSi requires 465.11) .

[Advanced] How can researchers design kinetic studies to probe the hydrolysis resistance of this silyl ether under physiological conditions?

Answer:

  • Pseudo-First-Order Kinetics : Monitor Si-O bond cleavage in buffered solutions (pH 7.4, 37°C) via HPLC. Rate constants (kobsk_{\text{obs}}) correlate with steric protection .
  • Competitive Experiments : Compare hydrolysis rates against smaller silyl ethers (e.g., TMS derivatives) to quantify steric effects .

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